molecular formula C9H7NO4 B1328131 (5-Nitro-1-benzofuran-2-yl)methanol CAS No. 90322-48-8

(5-Nitro-1-benzofuran-2-yl)methanol

Cat. No. B1328131
CAS RN: 90322-48-8
M. Wt: 193.16 g/mol
InChI Key: SAIWPSXAGFHMTA-UHFFFAOYSA-N
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Description

“(5-Nitro-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7NO4 . It belongs to the class of phenethylamines.


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the hydroalkoxylation reaction of ortho-alkynylphenols can yield benzofuran derivatives . The selective reductions of ethanones were most effective when lithium aluminum hydride in refluxing diethyl ether was used .


Molecular Structure Analysis

The molecular structure of “(5-Nitro-1-benzofuran-2-yl)methanol” is represented by the linear formula C9H7NO4 . Its molecular weight is 193.16 g/mol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(5-Nitro-1-benzofuran-2-yl)methanol”, organized into distinct sections for clarity:

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial Properties

The structure of benzofuran derivatives plays a crucial role in their antimicrobial activity. Specifically, substituents on the 4-position of the benzofuran, such as halogens or hydroxyl groups, have been associated with enhanced antimicrobial effects .

Antibacterial Activity

Recent studies have focused on synthesizing new benzofuran derivatives to evaluate their antibacterial activity against various strains, including S. aureus and MRSA .

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

Benzofuran compounds have been designed to target the HIF-1 pathway, which is involved in tumor protein (p53) carcinogenesis. This suggests potential applications in cancer treatment by inhibiting this pathway .

Future Directions

Benzofuran and its derivatives, including “(5-Nitro-1-benzofuran-2-yl)methanol”, have been recognized for their wide range of biological and pharmacological applications . This makes them a promising area for future research, particularly in the development of new therapeutic agents .

properties

IUPAC Name

(5-nitro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIWPSXAGFHMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649793
Record name (5-Nitro-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitro-1-benzofuran-2-yl)methanol

CAS RN

90322-48-8
Record name (5-Nitro-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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